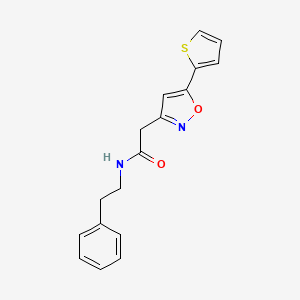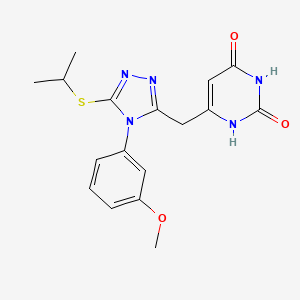
1-allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound characterized by its unique structure, which includes an allyl group, a pyridine ring, and a trimethoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting with the preparation of the pyridine ring One common approach is the condensation of an appropriate amine with a β-keto ester or β-diketone to form the pyridine core
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis often requires careful monitoring and purification processes to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the allyl group.
Substitution: Nucleophilic substitution reactions can introduce new substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
1-allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide has shown potential in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The trimethoxyphenyl group, in particular, is known to interact with various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
1-allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide can be compared to other similar compounds, such as:
1-allyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile: This compound shares the trimethoxyphenyl group but has a different core structure.
3,4,5-trimethoxyphenyl acrylamides: These compounds also contain the trimethoxyphenyl group and have been studied for their biological activity.
Propriétés
IUPAC Name |
2-oxo-1-prop-2-enyl-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-5-8-20-9-6-7-13(18(20)22)17(21)19-12-10-14(23-2)16(25-4)15(11-12)24-3/h5-7,9-11H,1,8H2,2-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCLDDICYILGIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CN(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2938267.png)


![(1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2938270.png)
![N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE](/img/structure/B2938271.png)


![N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2938278.png)
![(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2938279.png)



